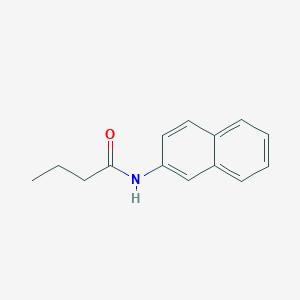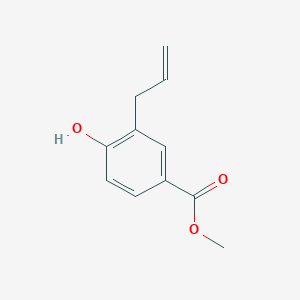
N-(2-methylphenyl)butanamide
Vue d'ensemble
Description
N-(2-methylphenyl)butanamide, also known as N-isobutyl-2-methylphenylacetamide (IMPA), is a chemical compound that belongs to the family of N-acylphenylacetamides. It is a white crystalline solid, soluble in organic solvents, and has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)butanamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. It has been shown to bind to the CB1 receptor, which is involved in the regulation of various physiological processes, including pain, appetite, and mood.
Effets Biochimiques Et Physiologiques
N-(2-methylphenyl)butanamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)butanamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one of the main limitations is its relatively high cost compared to other similar compounds.
Orientations Futures
Future research on N-(2-methylphenyl)butanamide could focus on further understanding its mechanism of action and potential therapeutic uses in various neurological disorders. It could also focus on the development of more cost-effective synthesis methods and the optimization of its pharmacological properties for potential clinical use. Additionally, future research could investigate the potential use of N-(2-methylphenyl)butanamide in combination with other therapeutic agents for the treatment of various disorders.
Applications De Recherche Scientifique
N-(2-methylphenyl)butanamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic agent, as well as for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
Numéro CAS |
33913-15-4 |
|---|---|
Nom du produit |
N-(2-methylphenyl)butanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
Clé InChI |
CTKWAPPTXSVBQK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
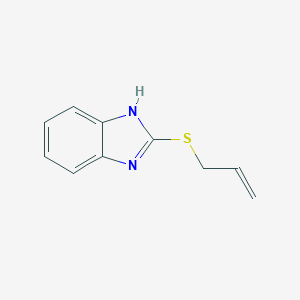
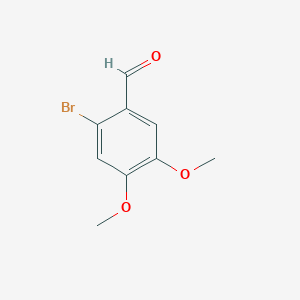
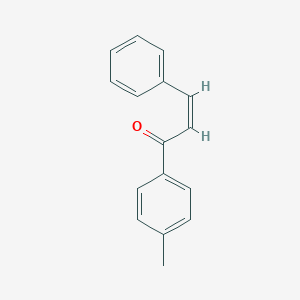

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
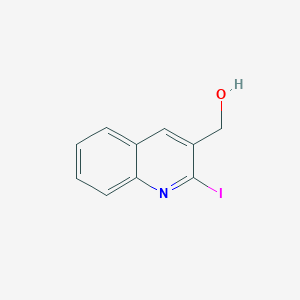
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
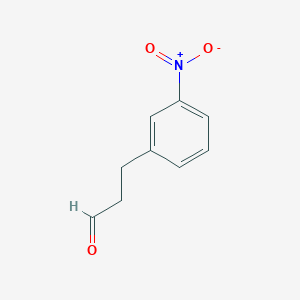
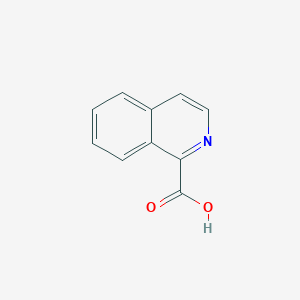
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
